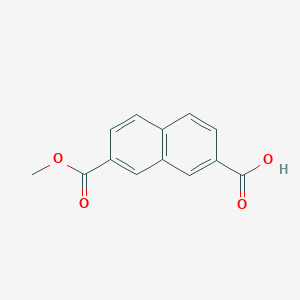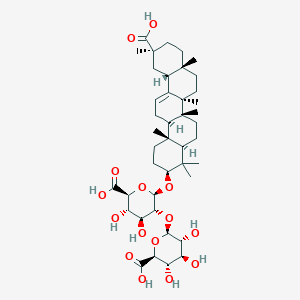
Licoricesaponin B2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Licoricesaponin B2 is a triterpenoid saponin compound found in the roots of the licorice plant (Glycyrrhiza spp.). It is one of the many bioactive compounds that contribute to the medicinal properties of licorice, which has been used in traditional medicine for thousands of years. This compound is known for its various pharmacological effects, including anti-inflammatory, antiviral, and hepatoprotective activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of licoricesaponin B2 involves complex chemical reactions due to its intricate structure. Typically, the synthesis starts with the extraction of glycyrrhizinic acid from licorice roots, followed by hydrolysis to obtain glycyrrhetinic acid. Glycyrrhetinic acid is then subjected to glycosylation reactions to attach sugar moieties, forming this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from licorice roots. The process involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Licoricesaponin B2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like trichloroacetimidates under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various glycosides and aglycones, which have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Licoricesaponin B2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Research on this compound focuses on its role in cell signaling pathways and its effects on cellular processes.
Medicine: this compound is studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and hepatoprotective activities.
Industry: It is used in the development of natural health products and supplements.
Wirkmechanismus
Licoricesaponin B2 exerts its effects through various molecular targets and pathways. It interacts with cell membrane receptors and enzymes, modulating signaling pathways involved in inflammation, immune response, and cell proliferation. For example, it inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and enhances the expression of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
Licoricesaponin B2 is compared with other triterpenoid saponins such as glycyrrhizinic acid, glycyrrhetinic acid, and licoricesaponin A3. While all these compounds share a common triterpenoid backbone, this compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .
Similar Compounds
- Glycyrrhizinic Acid
- Glycyrrhetinic Acid
- Licoricesaponin A3
- Licoricesaponin E2
- Licoricesaponin G2
This compound stands out for its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound in both traditional and modern medicine.
Eigenschaften
CAS-Nummer |
118536-86-0 |
|---|---|
Molekularformel |
C42H64O15 |
Molekulargewicht |
808.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8,20-31,34-35,43-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t20-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
BCNKILSUUHWRTG-JVHDORQOSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


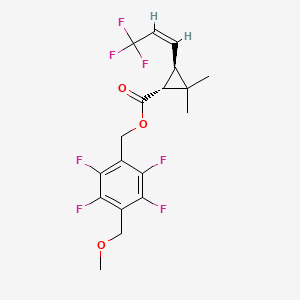
![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
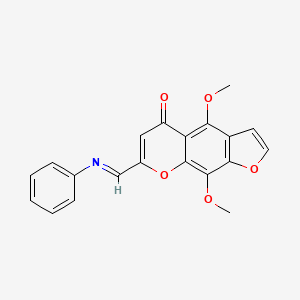
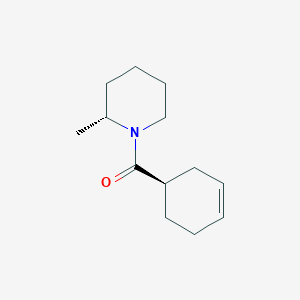
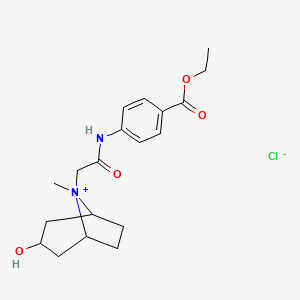
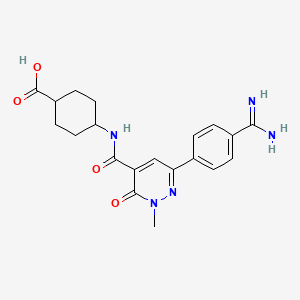

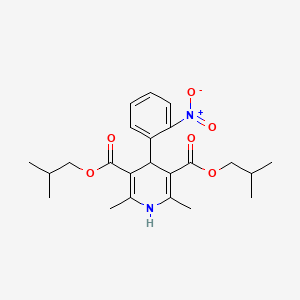
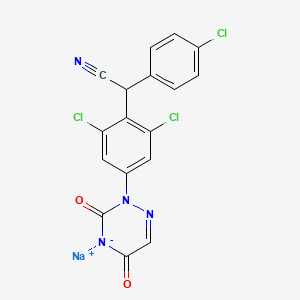
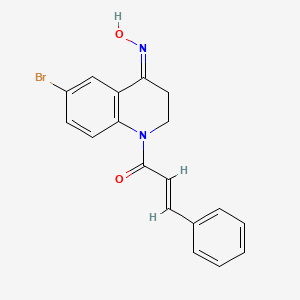
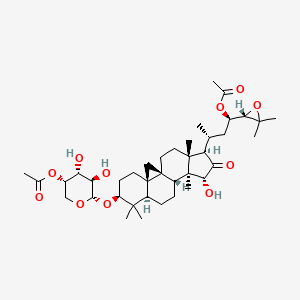
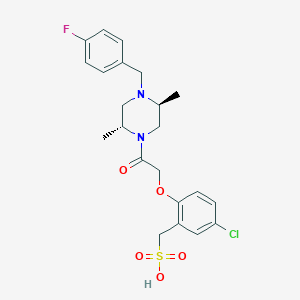
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
